3,3-Dimethyl-4-phenylpyrrolidine
Description
3,3-Dimethyl-4-phenylpyrrolidine is a chemical compound belonging to the pyrrolidine class of heterocyclic organic compounds. Pyrrolidines are characterized by a five-membered ring containing one nitrogen atom. The presence of the phenyl group and two methyl groups at the 3-position of the pyrrolidine ring makes 3,3-Dimethyl-4-phenylpyrrolidine a unique and interesting compound for various scientific and industrial applications.
Properties
IUPAC Name |
3,3-dimethyl-4-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(2)9-13-8-11(12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQKOONKEWWJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-phenylpyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin can be used to form the pyrrolidine ring . The reaction conditions typically involve the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 3,3-Dimethyl-4-phenylpyrrolidine may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents is carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-phenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds or functional groups.
Substitution: The phenyl group and methyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include N-oxides, reduced pyrrolidine derivatives, and substituted phenyl or methyl groups, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Dimethyl-4-phenylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-phenylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylpyrrolidine: Lacks the phenyl group, making it less bulky and potentially less selective in its interactions.
4-Phenylpyrrolidine: Lacks the two methyl groups, which may affect its steric properties and reactivity.
3-Methyl-4-phenylpyrrolidine: Has only one methyl group, leading to different steric and electronic effects.
Uniqueness
3,3-Dimethyl-4-phenylpyrrolidine is unique due to the presence of both the phenyl group and two methyl groups at the 3-position. This combination of substituents provides a distinct steric and electronic environment, influencing its reactivity and interactions with molecular targets. The compound’s unique structure makes it a valuable tool in various fields of research and industry .
Biological Activity
3,3-Dimethyl-4-phenylpyrrolidine is a pyrrolidine derivative notable for its unique structural features, including a five-membered ring with two methyl groups at the 3-position and a phenyl group at the 4-position. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : 3,3-Dimethyl-4-phenylpyrrolidine
- Molecular Formula : CHN
- Molecular Weight : 177.27 g/mol
The presence of the phenyl group and two methyl groups significantly influences its chemical reactivity and biological interactions, making it a subject of interest for further research.
The biological activity of 3,3-Dimethyl-4-phenylpyrrolidine primarily stems from its interaction with various molecular targets, including enzymes and receptors. It can function as either an inhibitor or an activator depending on the specific biochemical pathways involved. This compound's unique structure allows it to influence several biological processes, including:
- Signal Transduction : Modulating pathways that transmit signals within cells.
- Enzyme Inhibition : Interfering with enzyme activity, potentially affecting metabolic processes.
- Receptor Binding : Interacting with specific receptors to elicit physiological responses.
Research Findings
Recent studies have explored the compound's effects on different biological systems. For instance, research indicates that 3,3-Dimethyl-4-phenylpyrrolidine may exhibit analgesic properties by interacting with neurotransmitter systems in the central nervous system. Further investigations are needed to elucidate its full pharmacological profile.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Similarity Index |
|---|---|---|
| 3,3-Dimethylpyrrolidine | Lacks the phenyl group; less selective interactions | 0.85 |
| 4-Phenylpyrrolidine | Lacks methyl substitutions; primarily studied for CNS effects | 0.90 |
| 2,2-Dimethyl-4-phenylpyrrolidine | Different substitution pattern; potential analgesic properties | 0.85 |
This table illustrates how the structural variations among these compounds influence their biological activities and potential therapeutic applications.
Potential Therapeutic Uses
- Pain Management : The compound's interaction with pain pathways suggests it could be developed into an analgesic.
- Neurological Disorders : Its effects on neurotransmitter systems indicate possible applications in treating conditions like anxiety or depression.
- Pharmaceutical Development : As a building block in drug synthesis, it may serve as a precursor for more complex therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
